![molecular formula C17H17F2NO3 B13917883 N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of both fluorine and methoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
The synthesis of N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The starting material, 3-ethoxy-5-fluorobenzyl chloride, is reacted with 5-fluoro-2-methoxybenzoic acid in the presence of a base such as potassium carbonate to form the intermediate compound.
Amidation reaction: The intermediate is then subjected to an amidation reaction with an amine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains fluorine and aromatic rings, but differs in its thiazole moiety.
N-(3-ethoxy-5-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a thiazole ring instead of a benzamide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17F2NO3 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-23-14-7-11(6-13(19)8-14)10-20-17(21)15-9-12(18)4-5-16(15)22-2/h4-9H,3,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
VRFJVKPGXXXDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)F)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


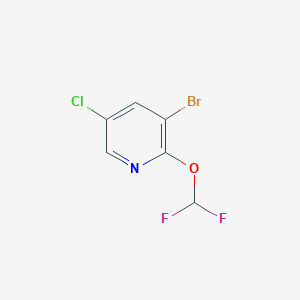

![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)
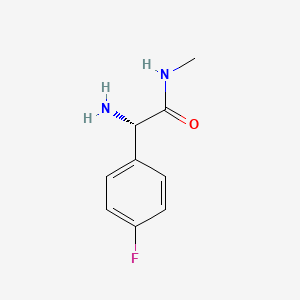

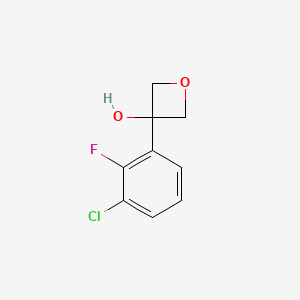
![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)

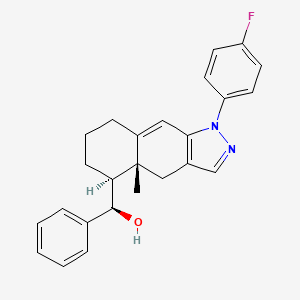
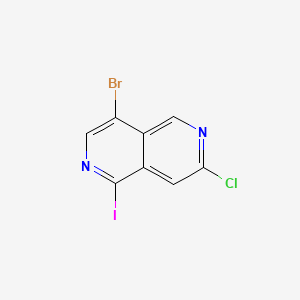
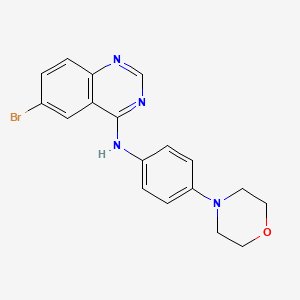
![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
